molecular formula C21H21N3O B15029613 1-({[1-(propan-2-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol

1-({[1-(propan-2-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol

Cat. No.: B15029613
M. Wt: 331.4 g/mol
InChI Key: NWDDDNJZUJVTMY-UHFFFAOYSA-N
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Description

1-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL is a complex organic compound that belongs to the class of Betti bases. These compounds are known for their diverse biological activities and are synthesized through multicomponent reactions. The compound features a naphthalen-2-ol moiety linked to a benzodiazole structure via an aminomethyl group, making it a unique and versatile molecule in medicinal chemistry .

Preparation Methods

The synthesis of 1-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL typically involves a one-pot multicomponent reaction. This method includes the reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid as a catalyst. The reaction is carried out at temperatures ranging from 70°C to 80°C for about one hour . This method is advantageous due to its high yield, short reaction time, and cost efficiency.

Chemical Reactions Analysis

1-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL undergoes various chemical reactions, including:

Scientific Research Applications

1-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL has a wide range of scientific research applications:

Mechanism of Action

The biological activity of 1-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL is primarily due to its ability to inhibit DNA gyrase. This enzyme is crucial for the supercoiling of bacterial DNA, and its inhibition leads to the disruption of bacterial replication and cell division. The compound binds to the active site of DNA gyrase, preventing the enzyme from performing its function .

Comparison with Similar Compounds

1-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL can be compared to other Betti bases and thiazole derivatives:

The uniqueness of 1-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL lies in its specific structure, which combines the properties of both Betti bases and thiazole derivatives, making it a versatile and potent compound in various scientific fields.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

1-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C21H21N3O/c1-14(2)24-19-10-6-5-9-18(19)23-21(24)22-13-17-16-8-4-3-7-15(16)11-12-20(17)25/h3-12,14,25H,13H2,1-2H3,(H,22,23)

InChI Key

NWDDDNJZUJVTMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NCC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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